
Quinapril Diketopiperazine
説明
Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. This compound is formed as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat . This compound belongs to the class of diketopiperazines, which are cyclic dipeptides known for their diverse biological activities and stable six-membered ring structure .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the hydrolysis of Quinapril, followed by cyclization. The process typically includes:
Hydrolysis of Quinapril: Quinapril is hydrolyzed to Quinaprilat in the presence of water and an acidic or basic catalyst.
Cyclization: Quinaprilat undergoes intramolecular cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound is not common due to its status as a minor metabolite. the process can be scaled up using standard organic synthesis techniques involving controlled hydrolysis and cyclization reactions .
化学反応の分析
Types of Reactions: Quinapril Diketopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized diketopiperazine derivatives.
Reduction: Formation of reduced diketopiperazine derivatives.
Substitution: Formation of substituted diketopiperazine derivatives.
科学的研究の応用
Quinapril Diketopiperazine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of diketopiperazines.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
Quinapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, similar to Quinapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound helps in lowering blood pressure and reducing the workload on the heart . The compound also interacts with various molecular targets and pathways involved in cardiovascular regulation .
類似化合物との比較
Quinaprilat: The active form of Quinapril, which also inhibits the angiotensin-converting enzyme.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-sulfhydryl ACE inhibitor used in the treatment of hypertension and heart failure.
Uniqueness: Quinapril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts stability and distinct biological activities. Unlike other ACE inhibitors, it is a minor metabolite formed during the hydrolysis of Quinapril, making it less commonly studied but still significant in understanding the metabolism and pharmacokinetics of Quinapril .
生物活性
Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. This compound is notable for its cyclic dipeptide structure, which contributes to its stability and unique biological activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.
Overview of this compound
This compound is produced as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat. The structural characteristics of diketopiperazines, including their cyclic nature, enhance their stability compared to linear peptides, making them interesting candidates for various biological studies .
ACE Inhibition : Quinapril functions as a prodrug that is converted into Quinaprilat in the liver. Both compounds inhibit ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism results in vasodilation and reduced blood pressure, contributing to the treatment of cardiovascular conditions .
Biological Activities : Research has indicated that this compound may exhibit various biological activities beyond ACE inhibition:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacteria and fungi, attributed to the diketopiperazine structure .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
Pharmacokinetics
The pharmacokinetics of Quinapril and its metabolites have been extensively studied. Following oral administration, Quinapril is rapidly absorbed and converted to Quinaprilat. Studies have shown that the average maximum concentration (C_max) of Quinapril reaches approximately 362 ng/mL within about 1.88 hours (t_max) after administration. Importantly, this compound's formation as a metabolite occurs less frequently compared to other ACE inhibitors .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound | Structure Type | Primary Use | Notable Activities |
---|---|---|---|
Quinapril | ACE Inhibitor Prodrug | Hypertension management | Converted to active form (Quinaprilat) |
Quinaprilat | Active Metabolite | Hypertension management | Direct ACE inhibition |
Diketopiperazines | Cyclic Dipeptides | Various (antimicrobial) | Exhibits antibacterial and antifungal properties |
Case Studies and Research Findings
- Stability Studies : Research has shown that Quinapril is prone to cyclization into diketopiperazine under certain conditions, which can affect its stability in pharmaceutical formulations. Studies indicate that environmental factors such as temperature and humidity significantly influence the degradation pathways of Quinapril into diketopiperazine derivatives .
- In Vitro Studies : In vitro studies have demonstrated that diketopiperazine derivatives can interact with various biological targets, potentially leading to diverse therapeutic effects. For instance, molecular docking experiments have suggested that these compounds may bind effectively to specific receptors involved in inflammation and microbial resistance .
- Clinical Observations : Clinical studies involving patients with congestive heart failure have highlighted the pharmacokinetic profiles of Quinapril and its metabolites, emphasizing the importance of understanding how these compounds behave in vivo .
Q & A
Basic Research Questions
Q. What are the primary degradation pathways of quinapril leading to diketopiperazine (DKP) formation?
Quinapril undergoes cyclization under acidic and neutral conditions, forming DKP via intramolecular dehydration. This involves deprotonation of the amine group, nucleophilic attack on the adjacent carbonyl, and subsequent water elimination . Hydrolysis of the ester or amide bonds occurs as secondary pathways, particularly under alkaline conditions . Forced degradation studies using UPLC-DAD/MS at 80°C (pH 1–13) show DKP as the dominant product in acidic/neutral media, with a molecular ion at m/z 421 and characteristic fragments (m/z 375, 347, 319) .
Q. How can researchers identify and quantify DKP in stability studies?
Stability-indicating LC methods with photodiode array (DAD) or evaporative light scattering detection (ELSD) are validated for simultaneous quantification of quinapril, DKP, and other degradants. DAD offers superior precision (RSD < 2%) and lower LOQ (20 µg/mL for quinapril) compared to ELSD, which requires power function fitting for quantitation . MS/MS fragmentation patterns (m/z 421 → 375, 347) and chromatographic retention times (e.g., 8.92 min for DKP) are critical for unambiguous identification .
Q. What experimental conditions accelerate DKP formation for kinetic studies?
Forced degradation at elevated temperatures (e.g., 80°C) under controlled pH (acidic: HCl, neutral: water, alkaline: NaOH) is standard. Concentration-time profiles (e.g., [QUI]₀ = 1.14 mM) reveal pseudo-first-order kinetics, with DKP reaching 70% yield in acidic media after 24 hours . Isothermal gravimetric analysis (IGA) can also model cyclization activation energies by tracking mass loss (e.g., H₂O elimination) .
Advanced Research Questions
Q. How do solid-state conformational changes influence DKP formation in quinapril formulations?
In solid-phase degradation (e.g., tablets), molecular mobility and excipient interactions dictate cyclization. Crystal structure studies (e.g., quinapril hydrochloride) show >5 Å separation between reactive groups, requiring conformational flexibility for intramolecular cyclization . Humidity (>75% RH) and amorphous content increase molecular mobility, accelerating DKP formation. X-ray diffraction and dynamic vapor sorption (DVS) are used to correlate crystallinity with stability .
Q. What methodologies resolve contradictions in reported degradation by-products?
Discrepancies in by-product profiles (e.g., presence/absence of m/z 393 or 411 ions) arise from differences in hydrolysis pathways or co-elution artifacts. Orthogonal approaches like high-resolution MS (HRMS) and 2D-LC/MS/MS can differentiate isomers (e.g., DKP acid vs. ester). Simulation studies (DFT or MD) further validate proposed mechanisms, such as direct cyclization of diacid intermediates .
Q. How can synthetic processes minimize DKP impurities during quinapril production?
Continuous flow synthesis with temperature control (<50°C) reduces DKP formation during amide coupling steps. For example, activating carboxylates with N,N-carbonyldiimidazole (CDI) instead of acid chlorides improves yield (92%) and minimizes side reactions . Solvent optimization (e.g., replacing acetic acid with toluene) reduces DKP yield from 42% to 10% in batch processes .
Q. Methodological Tables
Table 1: Key Degradation By-Products of Quinapril Under Forced Conditions
Table 2: Comparison of Stability-Indicating LC Methods for DKP Analysis
Parameter | DAD Method | ELSD Method | Advantage |
---|---|---|---|
Linearity | 20–160 µg/mL (R² > 0.999) | Power function fit | DAD: Wider dynamic range |
Precision | RSD < 2% | RSD 2–5% | DAD: Higher reproducibility |
LOQ | 20 µg/mL | 50 µg/mL | DAD: Better sensitivity |
特性
IUPAC Name |
ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYKENLGBOEPD-HSQYWUDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146035 | |
Record name | PD 109488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-49-9 | |
Record name | PD 109488 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 109488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-109488 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。